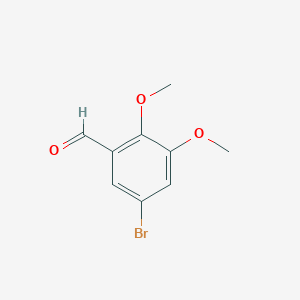

5-Bromo-2,3-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314014 | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-21-1 | |

| Record name | 71295-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,3-dimethoxybenzaldehyde CAS number 71295-21-1

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde (CAS: 71295-21-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71295-21-1), a pivotal intermediate in synthetic organic chemistry. We delve into its physicochemical properties, spectroscopic characterization, and a field-proven, high-yield synthetic protocol. The core of this document focuses on the compound's chemical reactivity, exploring its utility in cornerstone reactions for drug discovery and materials science, such as Palladium-catalyzed cross-coupling and Pictet-Spengler-type cyclizations. Detailed experimental procedures, mechanistic insights, and safety protocols are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile building block.

Introduction: A Versatile Aromatic Building Block

This compound is a polysubstituted aromatic aldehyde that serves as a highly valuable scaffold in modern synthetic chemistry. Its structure is characterized by three key functional groups: an electrophilic aldehyde, a nucleophilic aromatic ring activated by two methoxy groups, and a strategically positioned bromine atom. This unique combination of functionalities makes it an ideal precursor for constructing complex molecular architectures.

The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of the bromine atom provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, while the aldehyde group is a gateway to the synthesis of numerous heterocyclic systems and other functional group transformations. This guide will illuminate the pathways through which these features can be leveraged for advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed by its physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 71295-21-1 | [2][3] |

| Molecular Formula | C₉H₉BrO₃ | [4] |

| Molecular Weight | 245.07 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 81-84 °C | [2][3] |

| SMILES | COc1cc(Br)cc(C=O)c1OC | [3] |

| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The following data provides a definitive fingerprint for the compound's structure.[1]

| Technique | Data (Solvent: CDCl₃) |

| ¹H NMR (400 MHz) | δ 10.33 (s, 1H, -CHO), 7.51 (d, J = 2.34 Hz, 1H, Ar-H), 7.22 (d, J = 2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz) | δ 188.7 (C=O), 154.0 (Ar-C), 152.0 (Ar-C), 130.7 (Ar-C), 121.9 (Ar-C), 121.2 (Ar-C), 117.1 (Ar-C), 62.5 (-OCH₃), 56.5 (-OCH₃) |

| FTIR (ATR, cm⁻¹) | 1685 (C=O stretch), 1570 (Ar C=C stretch) |

Synthesis and Purification

A robust and efficient synthesis is critical for the accessibility of any chemical building block. The preparation of this compound is reliably achieved via a two-step sequence starting from the commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1][5]

Synthetic Rationale

The synthetic strategy hinges on two classical transformations. First, an electrophilic aromatic substitution (bromination) is directed by the powerful activating and ortho-, para-directing hydroxyl group of o-vanillin. The position para to the hydroxyl group (C5) is the most sterically accessible and electronically enriched site, leading to highly regioselective bromination. The subsequent step is a standard Williamson ether synthesis to methylate the remaining phenolic hydroxyl group, which proceeds in high yield.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [1]

-

To a reaction vessel containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) is added 20 mL of glacial acetic acid.

-

A solution of bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid is added to the mixture.

-

The reaction is stirred for 1 hour at room temperature.

-

The solvent is removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane.

-

The organic extract is washed sequentially with 2% Na₂CO₃ solution and water, then dried over MgSO₄.

-

The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (97% yield), which can be purified further by chromatography (hexane/ethyl acetate).

Step 2: Synthesis of this compound [1]

-

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (K₂CO₃, 0.893 g) in 5 mL of dry N,N-dimethylformamide (DMF), add methyl iodide (0.40 mL, 6.50 mmol).

-

Stir the mixture vigorously for 4 hours at room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a white solid (98% yield).

Purification: High-purity crystals can be obtained by slow evaporation from a dichloromethane solution.[1]

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for metal-catalyzed couplings, while the aldehyde is an ideal electrophile for condensation and addition reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[6][7] The C-Br bond of the substrate readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.

Mechanistic Causality: The reaction is driven by the formation of a stable Pd(II) intermediate, followed by transmetalation with a boronic acid derivative (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8]

Representative Protocol: Suzuki-Miyaura Coupling

-

In a reaction vial, combine this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[6][9]

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Heterocycle Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many alkaloid natural products and pharmaceuticals.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.

Mechanistic Causality: The reaction proceeds through the formation of an imine, which is protonated under acidic conditions to form a highly electrophilic iminium ion. The electron-rich aryl ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the iminium carbon to forge the new ring system.[11]

Representative Protocol: Pictet-Spengler Reaction

-

Dissolve the β-arylethylamine (e.g., tryptamine, 1 equiv.) and this compound (1 equiv.) in a suitable solvent (e.g., chloroform or toluene).[12]

-

Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the product. The reaction may be complete in a few hours or require overnight stirring.

-

Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting tetrahydro-β-carboline derivative by column chromatography or crystallization.

Applications in Research and Drug Development

The utility of this compound extends across several domains of chemical research:

-

Medicinal Chemistry: As demonstrated, it is a precursor to biaryl compounds and complex heterocycles. Derivatives of structurally similar brominated phenolic compounds have been investigated for anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[13]

-

Natural Product Synthesis: The substituted pattern of this aldehyde makes it an attractive starting material for the total synthesis of natural products containing the brominated methoxyphenyl core.[1]

-

Materials Science: Aryl aldehydes are used in the synthesis of functional materials, polymers, and fluorescent probes.[14] The reactivity of this compound allows for its incorporation into larger conjugated systems with tailored electronic and optical properties.

Safety and Handling

Proper handling is essential when working with any chemical reagent. Users should consult the full Safety Data Sheet (SDS) before use.

| Hazard Information | Handling and Storage |

| Signal Word: Warning[3] | Engineering Controls: Use only in a well-ventilated area or a chemical fume hood. |

| Hazard Statements: [3] | Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use a dust mask if handling significant quantities of the solid. |

| H315: Causes skin irritation. | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. |

| H319: Causes serious eye irritation. | First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

| H335: May cause respiratory irritation. | First Aid (Skin): Wash with plenty of soap and water.[15] |

Conclusion

This compound is a cornerstone synthetic intermediate whose value is defined by its structural features and predictable reactivity. It provides chemists with reliable access to complex molecular frameworks through well-established and powerful transformations like the Suzuki-Miyaura coupling and the Pictet-Spengler reaction. Its proven synthetic routes and clear spectroscopic profile make it a trustworthy component in multistep synthetic campaigns aimed at discovering new medicines and materials.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

-

Castillo, M., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

The Pictet-Spengler Reaction. SpringerLink. Available from: [Link]

-

Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Fingerprint. Available from: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. Available from: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. 5-BROMO-2 3-DIMETHOXYBENZALDEHYDE 97 | 71295-21-1 [chemicalbook.com]

- 3. 5-Brom-2,3-dimethoxybenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-溴-2,3-二甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzaldehyde framework, imparts specific reactivity and makes it a key intermediate in the synthesis of a variety of complex molecules, including natural products and pharmaceutically active compounds. The brominated methoxyphenyl moiety is a common feature in a range of biologically active natural alkaloids, which have demonstrated antibacterial, antifungal, and antitumor properties.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₉BrO₃ | [2][3] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 81-84 °C | [2][4] |

| Boiling Point | Not readily available (decomposes) | |

| CAS Number | 71295-21-1 | [2][3] |

| Solubility | Soluble in dichloromethane, diethyl ether, and dimethylformamide. | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 10.33 (s, 1H, CHO), 7.51 (d, J = 2.34 Hz, 1H, Ar-H), 7.22 (d, J = 2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 188.7 (CHO), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 62.5 (OCH₃), 56.5 (OCH₃).[1]

-

FTIR (ATR) ν / cm⁻¹: 1685 (C=O stretching), 1570 (C=C aromatic stretching).[1]

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 244 and an M+2 peak at m/z 246 of similar intensity, which is characteristic of a monobrominated compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This method involves an initial bromination of the aromatic ring followed by methylation of the hydroxyl group.[1]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This step involves the electrophilic aromatic substitution of o-vanillin with bromine in the presence of a mild base. The hydroxyl group is a strong activating group, directing the incoming electrophile to the para position.

Caption: Reaction scheme for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Materials:

-

o-Vanillin

-

Bromine

-

Glacial Acetic Acid

-

Sodium Acetate

-

Dichloromethane

-

2% Sodium Carbonate Solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Dissolve o-vanillin and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature. The bromine is the electrophile that will be added to the aromatic ring. Sodium acetate acts as a base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water and extract the product with dichloromethane.

-

Wash the organic extract with a 2% sodium carbonate solution to remove any unreacted acidic starting material, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[1] The product can be further purified by chromatography.[1]

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, where the phenoxide ion of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide.

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Methyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in dry DMF, add potassium carbonate. The potassium carbonate is a base that deprotonates the hydroxyl group to form the more nucleophilic phenoxide.

-

Add methyl iodide to the mixture. Methyl iodide is the methylating agent.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Quench the reaction with water.

-

Extract the product into diethyl ether.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound as a white solid.[1] Crystals can be obtained by slow evaporation from a dichloromethane solution.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the aryl bromide, and the methoxy groups.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.[5]

-

Reduction: Can be reduced to the corresponding alcohol.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.[6]

-

Reductive Amination: Can be converted to an amine via reaction with an amine and a reducing agent.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations.[6]

-

-

Aryl Bromide: The bromine atom can be substituted or used in cross-coupling reactions, such as:

-

Suzuki Coupling: To form a new carbon-carbon bond with a boronic acid.

-

Heck Coupling: To form a new carbon-carbon bond with an alkene.

-

Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with an amine.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by a strong nucleophile.

-

The electron-donating methoxy groups can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack at positions ortho and para to them, although steric hindrance from the adjacent groups needs to be considered.

Application in Drug Discovery

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various biologically active molecules. The brominated methoxyphenyl unit is found in a number of natural alkaloids with interesting pharmacological properties.[1] This compound serves as a versatile starting material for the construction of more complex molecular architectures in the development of new therapeutic agents. For instance, similar brominated phenolic aldehydes are utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Conclusion

This compound is a key synthetic intermediate with a rich chemistry that is of significant interest to researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it a valuable tool for the construction of complex molecular targets. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link].

-

A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium Archive. Available at: [Link].

- Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry.

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link].

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link].

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link].

-

This compound. ChemBK. Available at: [Link].

- Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Google Patents.

- 3,4,5 precursors revisited. The Hive.

-

Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Chemistry Portal. Available at: [Link].

-

Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Available at: [Link].

-

5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link].

-

This compound. Pharmaffiliates. Available at: [Link].

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link].

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].

-

2,3-Dimethoxybenzaldehyde. PubChem. Available at: [Link].

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. National Institutes of Health. Available at: [Link].

Sources

5-Bromo-2,3-dimethoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2,3-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The brominated methoxyphenyl moiety is a structural motif found in a variety of natural alkaloids that exhibit a range of biological properties, including antibacterial, antifungal, and antitumor activities.[1] As such, this compound serves as a valuable building block for researchers in medicinal chemistry and drug development. This document details the molecule's core properties, provides a validated, step-by-step synthesis and purification protocol, outlines its analytical characterization, and summarizes essential safety and handling procedures. The information is tailored for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this reagent.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic aldehyde. Its fundamental properties are crucial for its use in experimental design, including reaction stoichiometry calculations, solvent selection, and purification method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| CAS Number | 71295-21-1 | [2] |

| Appearance | White solid / Colorless crystals | [1] |

| Melting Point | 75-77 °C / 81-84 °C (lit.) | [1][3] |

| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |

| SMILES | COc1cc(Br)cc(C=O)c1OC |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a robust two-step process starting from the commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] This strategic approach leverages a regioselective electrophilic aromatic substitution followed by a classic Williamson ether synthesis.

Synthetic Strategy: Causality and Rationale

The chosen synthetic pathway is predicated on established and high-yielding organic transformations.

-

Electrophilic Bromination: The first step involves the bromination of o-vanillin. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position para to the powerful hydroxyl activating group is targeted for bromination, leading to the desired 5-bromo isomer with high regioselectivity. Glacial acetic acid serves as the solvent, and sodium acetate acts as a base to moderate the reaction.[1]

-

Williamson Ether Synthesis: The subsequent methylation of the phenolic hydroxyl group is a nucleophilic substitution reaction. A mild base, potassium carbonate (K₂CO₃), is employed to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the desired methyl ether and completing the synthesis.[1] Dry N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Visualization: Synthesis Workflow

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a peer-reviewed synthetic procedure.[1]

Part A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in 20 mL of glacial acetic acid.

-

Reagent Addition: While stirring, add a solution of bromine (1.16 g, 7.25 mmol) in 10 mL of acetic acid dropwise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 1 hour.

-

Workup:

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Wash the resulting residue with water and extract with dichloromethane.

-

Wash the organic extract sequentially with 2% Na₂CO₃ solution and water.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Evaporate the solvent and purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate (6:4) eluent system to yield the intermediate as a yellow powder.[1]

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in 5 mL of dry DMF, add methyl iodide (0.40 mL, 6.50 mmol).

-

Reaction: Stir the mixture vigorously for 4 hours at room temperature.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the organic phase into diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a white solid (reported yield: 98%).[1]

Purification and Crystallization

For obtaining high-purity material suitable for sensitive downstream applications and structural analysis, a final purification step is recommended.

-

Protocol: Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dichloromethane solution of the final product.[1] This process ensures the formation of a well-ordered crystal lattice, removing amorphous impurities.

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed. This is a self-validating step in the protocol, where the experimental data must match established literature values. The primary techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

| Technique | Parameters | Key Signals and Interpretation |

| ¹H NMR | 400 MHz, CDCl₃ | δ 10.33 (s, 1H, -CHO), 7.51 (d, J=2.34 Hz, 1H, Ar-H), 7.22 (d, J=2.34 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR | 100 MHz, CDCl₃ | δ 188.7 (C=O), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 62.5 (-OCH₃), 56.5 (-OCH₃) |

| FTIR | ATR, cm⁻¹ | ν 1685 (C=O stretch, characteristic of an aromatic aldehyde), 1570 (C=C aromatic ring stretch) |

Data sourced from SciELO, 2020.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. The following information is synthesized from supplier safety data sheets (SDS).

Hazard Identification

| Hazard Class | GHS Code(s) | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

-

Signal Word: Warning

Visualization: Laboratory Safety Workflow

Caption: Standard safety workflow for handling chemical reagents.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

This compound is classified under Storage Class 11: Combustible Solids.

Applications and Research Context

This compound is primarily utilized as a versatile intermediate in multi-step organic synthesis. Its functional groups—the aldehyde, the bromo substituent, and the methoxy groups—offer multiple handles for chemical modification.

-

Aldehyde Group: Can undergo nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), and reductive amination to build molecular complexity.

-

Bromo Substituent: Can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, or it can be converted into an organometallic reagent.

-

Building Block: Its structural similarity to moieties in bioactive natural products makes it a valuable starting material for the synthesis of novel therapeutic agents and natural product analogues.[1]

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

-

This compound | CAS 71295-21-1.

-

This compound 97%.

-

This compound - Physico-chemical Properties.

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684.

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.

-

71295-21-1|this compound.

-

SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde.

-

SAFETY DATA SHEET - Veratraldehyde.

-

5-Bromo-2,3,4-trimethoxy-benzaldehyde SDS.

-

SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde.

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

-

Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure.

-

General description of this compound.

-

This compound 97% Ireland.

-

This compound 97% Properties.

-

Preparation method of 2,3-dimethoxy benzaldehyde.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2,3-dimethoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2,3-dimethoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound (molecular formula C₉H₉BrO₃, CAS No. 71295-21-1) is an aromatic aldehyde featuring a benzene ring substituted with a bromo, two methoxy, and an aldehyde functional group.[1][2][3] The precise arrangement of these substituents dictates the molecule's reactivity and its utility as a building block in organic synthesis. Understanding the NMR spectral features of this compound is paramount for confirming its identity, assessing its purity, and for tracking its transformations in chemical reactions. This guide will delve into the experimental and theoretical aspects of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its electronic and steric properties on the observed chemical shifts and coupling constants.

Experimental Protocol for NMR Data Acquisition

The NMR data presented in this guide were obtained using a Bruker Avance 400 MHz Spectrometer.[4] The sample was dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard for chemical shift referencing.[4]

Step-by-Step Protocol:

-

Sample Preparation: A small quantity of crystalline this compound is dissolved in approximately 0.6 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the ¹H and ¹³C nuclei to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary. The spectral width is set to around 220 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the two methoxy groups.

Table 1: ¹H NMR Data for this compound in CDCl₃ [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.33 | singlet (s) | - | 1H | -CHO |

| 7.51 | doublet (d) | 2.34 | 1H | H-6 |

| 7.22 | doublet (d) | 2.34 | 1H | H-4 |

| 3.97 | singlet (s) | - | 3H | -OCH₃ |

| 3.90 | singlet (s) | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: The singlet at 10.33 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect.[4]

-

Aromatic Protons: The two doublets at 7.51 ppm and 7.22 ppm correspond to the two aromatic protons.[4] The small coupling constant of 2.34 Hz is indicative of a meta-coupling between H-4 and H-6. The downfield shift of H-6 (7.51 ppm) compared to H-4 (7.22 ppm) is attributed to the deshielding effect of the adjacent electron-withdrawing aldehyde group.

-

Methoxy Protons: The two singlets at 3.97 ppm and 3.90 ppm are assigned to the protons of the two methoxy groups.[4] The slight difference in their chemical shifts arises from their different electronic environments.

Caption: Molecular structure of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [4]

| Chemical Shift (δ) ppm | Assignment |

| 188.7 | C=O |

| 154.0 | C-2 or C-3 |

| 152.0 | C-3 or C-2 |

| 130.7 | C-1 |

| 121.9 | C-6 |

| 121.2 | C-4 |

| 117.1 | C-5 |

| 62.5 | -OCH₃ |

| 56.5 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 188.7 ppm is characteristic of the aldehyde carbonyl carbon, which is significantly downfield due to the double bond to oxygen.[4][5]

-

Aromatic Carbons: The signals for the aromatic carbons appear in the range of 117-154 ppm. The carbons bearing the electron-donating methoxy groups (C-2 and C-3) are observed at the most downfield positions (154.0 and 152.0 ppm).[4] The carbon attached to the bromine atom (C-5) is found at 117.1 ppm. The quaternary carbon C-1, attached to the aldehyde group, resonates at 130.7 ppm. The two carbons bearing protons, C-4 and C-6, are observed at 121.2 and 121.9 ppm, respectively.[4]

-

Methoxy Carbons: The two signals at 62.5 and 56.5 ppm are assigned to the carbons of the two methoxy groups.[4] The difference in their chemical shifts reflects their distinct chemical environments.

Synthesis of this compound

This compound can be synthesized in a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[4]

Step 1: Bromination of o-Vanillin

In the first step, o-vanillin is brominated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[4] This reaction is typically carried out using bromine in glacial acetic acid in the presence of sodium acetate.[4]

Step 2: Methylation

The resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde is then methylated to give the final product, this compound.[4] This is achieved by reacting the intermediate with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).[4] The reaction proceeds via a Williamson ether synthesis.

Caption: Synthetic pathway for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for the unambiguous structural assignment of the molecule. The chemical shifts and coupling patterns are consistent with the presence of the aldehyde, bromo, and two methoxy substituents on the benzene ring. This guide provides a detailed reference for scientists working with this compound, facilitating its identification and characterization in research and development settings.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2020). SciELO.

-

C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 71295-21-1 [sigmaaldrich.com]

- 3. 71295-21-1|this compound|BLD Pharm [bldpharm.com]

- 4. scielo.br [scielo.br]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Bromo-2,3-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₉BrO₃.[1][2][3] As a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science, the unambiguous confirmation of its chemical structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive method for this purpose. By measuring the absorption of infrared radiation by the molecule, we can identify its constituent functional groups and gain insight into its covalent bonding framework.

This guide provides a detailed, field-proven approach to the FT-IR analysis of this compound. It is designed for researchers and scientists, moving beyond a simple recitation of peaks to explain the causal relationships between molecular structure and spectral features, ensuring a robust and reliable interpretation.

Pillar 1: Molecular Architecture and Predicted Vibrational Signatures

The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct functional components. Understanding these components is the first step in a logical spectral analysis.

The molecule comprises:

-

Aromatic System: A tetrasubstituted benzene ring.

-

Aldehyde Group (-CHO): A carbonyl group conjugated to the aromatic ring.

-

Methoxy Groups (-OCH₃): Two ether linkages on the ring.

-

Halogen Substituent: A bromine atom attached to the ring.

Each of these groups exhibits characteristic vibrations—stretches and bends—that occur at specific energy levels, corresponding to distinct wavenumbers in the IR spectrum.

Expected Vibrational Modes:

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5] This is a key diagnostic feature to distinguish aromatic (sp²) C-H bonds from aliphatic (sp³) C-H bonds.

-

Aliphatic C-H Stretching: The methyl (-CH₃) portions of the two methoxy groups will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.[6][7]

-

Aldehyde C-H Stretching: This is a highly characteristic feature. The C-H bond of the aldehyde group displays one or two moderate intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹.[8] The appearance of two bands is often due to Fermi resonance, where the fundamental C-H stretch couples with an overtone of the C-H bending vibration.[8] A peak around 2720-2750 cm⁻¹ is a particularly strong indicator of an aldehyde.[9][10]

-

Carbonyl (C=O) Stretching: The aldehyde's C=O group produces one of the strongest and most prominent absorptions in the spectrum. For aromatic aldehydes, where the carbonyl is conjugated with the benzene ring, this peak is expected in the 1710-1685 cm⁻¹ range.[8][9][11] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) due to resonance delocalization, which imparts more single-bond character to the C=O bond, thereby weakening it.[12]

-

Aromatic C=C Ring Stretching: The benzene ring itself has characteristic in-plane stretching vibrations, which appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[4][5] Two common bands are often observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[6]

-

C-O Ether Stretching: The asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkages results in strong, distinct bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[13][14]

-

Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[4][15] The specific pattern for the 1,2,3,5-tetrasubstitution of this molecule will determine the exact position of these bands.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at low frequencies, typically below 700 cm⁻¹.[16] This peak can sometimes be obscured within the complex fingerprint region.

Pillar 2: A Self-Validating Protocol for High-Integrity Data Acquisition

The quality of the spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility. ATR is chosen for its simplicity, speed, and minimal sample preparation requirements for solid samples.

Experimental Workflow Diagram

Caption: A validated workflow for acquiring a high-quality FT-IR spectrum using ATR.

Step-by-Step Methodology

-

System Preparation & Validation:

-

Action: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

Causality: Any residue from previous samples or cleaning agents will contribute to the spectrum, creating artifact peaks. A clean crystal is the foundation of an accurate measurement.

-

Validation: Acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). The resulting spectrum should be a flat line at approximately 100% Transmittance. Any significant deviations indicate contamination or an instrumental issue that must be resolved before proceeding.

-

-

Sample Application and Measurement:

-

Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Action: Use the instrument's pressure clamp to apply firm, consistent pressure.

-

Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample. Good, uniform contact between the sample and the crystal is critical to ensure a strong, representative signal. Insufficient contact leads to a weak, noisy spectrum with distorted peak intensities.

-

Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). Averaging multiple scans significantly improves the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Action: The raw data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Action: Apply an ATR correction algorithm if available in the software.

-

Causality: The penetration depth of the evanescent wave is dependent on wavelength. This can cause peaks at lower wavenumbers to appear artificially intense. The ATR correction mathematically compensates for this effect, yielding a spectrum that more closely resembles one from a traditional transmission experiment.

-

Action: Perform peak picking and assign the observed bands to their corresponding molecular vibrations based on established correlation tables and the principles outlined in this guide.

-

Pillar 3: Spectral Deconstruction and Authoritative Peak Assignment

The resulting FT-IR spectrum should be analyzed systematically by region to identify the key diagnostic bands and confirm the presence of all expected functional groups.

Molecular Vibration and Functional Group Diagram

Caption: Key functional groups and their associated vibrational regions in the FT-IR spectrum.

Summary of Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Methoxy (-OCH₃) groups |

| ~2830 & ~2720 | Medium | C-H Stretch (often a Fermi doublet) | Aldehyde (-CHO) group[6][8][9] |

| 1710 - 1685 | Strong | C=O Stretch | Conjugated Aldehyde[9][11] |

| 1600 - 1585 | Medium | C=C In-Ring Stretch | Aromatic Ring[4][15] |

| 1500 - 1400 | Medium | C=C In-Ring Stretch | Aromatic Ring[4][5] |

| 1300 - 1200 | Strong | Asymmetric Ar-O-C Stretch | Methoxy Ether Linkage |

| 1100 - 1000 | Strong | Symmetric Ar-O-C Stretch | Methoxy Ether Linkage |

| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bend | Aromatic Ring Substitution Pattern[4] |

| < 700 | Medium | C-Br Stretch | Bromo-substituent[16] |

Interpretive Logic:

The definitive identification of this compound relies on the concurrent observation of several key features:

-

The Aldehyde Signature: The presence of a very strong C=O absorption band around 1690 cm⁻¹ in conjunction with the characteristic medium-intensity C-H stretching bands near 2820 and 2720 cm⁻¹.[13] The absence of the latter would strongly suggest a ketone rather than an aldehyde.

-

The Aromatic System: Peaks confirming the benzene ring must be present, including the C-H stretch above 3000 cm⁻¹ and the C=C ring stretches between 1600-1450 cm⁻¹.[15]

-

The Methoxy Groups: Strong C-O stretching bands in the 1300-1000 cm⁻¹ region, along with the aliphatic C-H stretches below 3000 cm⁻¹, confirm the dimethoxy substitution.

-

The Halogen: While the C-Br stretch can be difficult to assign definitively, its presence is inferred if all other pieces of the molecular puzzle fit the spectrum.

By systematically verifying each of these signatures against the acquired spectrum, a researcher can achieve a high-confidence identification of the compound's structure.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Simon, S., & Esselen, L. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.

- Master Organic Chemistry. (n.d.). IR Absorption Table.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry: Carbonyl Compounds.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Unknown Author. (n.d.). The features of IR spectrum.

- Lee, Y., et al. (2021). Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy. Molecules, 26(24), 7549.

- Unknown Author. (n.d.). IR handout.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Unknown Author. (n.d.). IR_lectureNotes.pdf.

- SpectraBase. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- Santacruz, J., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Chilean Chemical Society.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Jaggi, N., & Vij, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- BLD Pharm. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- University of California, Santa Cruz. (n.d.). IR Tables.

- Singh, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1244, 130939.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- University of Colorado Boulder. (n.d.). IR Chart.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 71295-21-1 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2,3-dimethoxybenzaldehyde

This guide provides a detailed exploration of the mass spectrometric behavior of 5-Bromo-2,3-dimethoxybenzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of this molecule, offering insights into structural confirmation and impurity profiling. The principles and protocols outlined herein are grounded in established mass spectrometry theory and validated experimental practices.

Introduction: The Structural Significance of this compound

This compound (C₉H₉BrO₃, MW: 245.07 g/mol ) is a substituted aromatic aldehyde featuring three key functional groups that dictate its fragmentation behavior: a bromine atom, two methoxy groups, and an aldehyde moiety.[1][2] Understanding the interplay of these groups under ionization is paramount for unambiguous structural identification. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose, providing a reproducible "fingerprint" of the molecule.[3] This guide will dissect the expected fragmentation patterns, enabling researchers to interpret mass spectra of this and structurally related compounds with confidence.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Electron ionization at a standard 70 eV imparts significant energy into the molecule, inducing a cascade of fragmentation events. The resulting mass spectrum is a convolution of the fragmentation pathways influenced by the aldehyde, methoxy, and bromo substituents on the aromatic ring.

The Molecular Ion (M⁺•)

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺•). For this compound, the molecular ion is expected at an m/z of 244 and 246. The presence of a single bromine atom, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance, results in a characteristic isotopic pattern for all bromine-containing fragments.[4][5] This M⁺• and M+2⁺• doublet, with approximately 1:1 intensity, is a definitive indicator of a monobrominated compound.[5] Aromatic systems, like the benzene ring in this molecule, are known to produce relatively intense molecular ion peaks due to their inherent stability.[4][6]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is directed by the functional groups, leading to the formation of several key fragment ions. The primary pathways involve cleavages alpha to the carbonyl group and the loss of substituents from the aromatic ring.

-

α-Cleavage (Loss of H•): A common fragmentation pathway for aldehydes is the loss of a hydrogen radical from the carbonyl group, a process known as α-cleavage.[3][6][7] This results in the formation of a stable acylium ion at [M-1]⁺. For this compound, this would correspond to ions at m/z 243 and 245.

-

Loss of the Aldehyde Group (CHO•): Another characteristic α-cleavage for aromatic aldehydes is the loss of the entire formyl radical (CHO•), leading to an [M-29]⁺ ion.[6][7][8] This fragmentation would produce a brominated dimethoxybenzene cation at m/z 215 and 217.

-

Loss of a Methyl Radical (•CH₃): The methoxy groups are susceptible to fragmentation through the loss of a methyl radical (•CH₃), a common pathway for ethers.[9] This results in an [M-15]⁺ ion. The resulting ion at m/z 229 and 231 is stabilized by the formation of a quinoidal structure.

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical to form the [M-1]⁺ acylium ion, a subsequent loss of carbon monoxide (CO) is a frequent occurrence for aromatic aldehydes.[8] This would lead to the [M-1-28]⁺ or [M-29]⁺ ion, which corresponds to the brominated dimethoxybenzene cation at m/z 215 and 217.

The logical flow of these initial fragmentation events can be visualized as follows:

Caption: Primary fragmentation pathways of this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of lower mass ions that are characteristic of the substituents.

-

Sequential Losses from Methoxy Groups: The [M-15]⁺ ion can lose a molecule of formaldehyde (CH₂O, 30 Da) or another methyl radical. A more prominent secondary fragmentation is often the loss of carbon monoxide (CO, 28 Da) from the [M-15]⁺ ion, leading to an ion at m/z 201 and 203.

-

Fragmentation of the Benzoyl Cation: The acylium ion at m/z 243/245 can lose CO to form the m/z 215/217 ion. This ion can then lose a methyl radical to form an ion at m/z 200/202, followed by another methyl radical loss to yield an ion at m/z 185/187.

-

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). From the [M-CHO]⁺ ion (m/z 215/217), loss of •Br would result in an ion at m/z 136.

A summary of the predicted key fragment ions is presented in the table below:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway |

| 244/246 | [C₉H₉BrO₃]⁺• | Molecular Ion (M⁺•) |

| 243/245 | [C₉H₈BrO₃]⁺ | [M-H]⁺ |

| 229/231 | [C₈H₆BrO₃]⁺ | [M-CH₃]⁺ |

| 215/217 | [C₈H₈BrO₂]⁺ | [M-CHO]⁺ or [M-H-CO]⁺ |

| 201/203 | [C₇H₃BrO₃]⁺ | [M-CH₃-CO]⁺ |

| 200/202 | [C₇H₅BrO₂]⁺ | [M-CHO-CH₃]⁺ |

| 185/187 | [C₆H₂BrO₂]⁺ | [M-CHO-2CH₃]⁺ |

| 136 | [C₈H₈O₂]⁺ | [M-CHO-Br]⁺ |

Experimental Protocol for GC-MS Analysis

To acquire a mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[10]

-

GC Column: A non-polar or medium-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full scan.

-

The following diagram illustrates the experimental workflow:

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the well-established fragmentation patterns of its constituent functional groups. The presence of a bromine atom provides a clear isotopic signature, while the aldehyde and methoxy groups direct the primary fragmentation pathways through α-cleavages and radical losses. By understanding these fragmentation mechanisms and employing a robust GC-MS protocol, researchers can confidently identify this compound and characterize related structures in complex matrices. This guide serves as a foundational resource for the application of mass spectrometry in the analysis of substituted aromatic aldehydes.

References

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-溴-2,3-二甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

Solubility of 5-Bromo-2,3-dimethoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,3-dimethoxybenzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a versatile building block in organic synthesis. This document moves beyond a simple recitation of data, offering a first-principles approach to solubility prediction, a detailed methodology for its empirical determination via the gold-standard shake-flask method, and a robust protocol for quantitative analysis using UV-Vis spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's behavior in various organic media.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic aldehyde frequently utilized as a precursor in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. The strategic placement of the bromo and dimethoxy groups on the benzaldehyde scaffold imparts unique reactivity and electronic properties. However, the successful application of this intermediate in a laboratory or process chemistry setting is fundamentally dependent on its interaction with solvents.

Understanding the solubility of this compound is paramount for:

-

Reaction Optimization: Ensuring the compound remains in the solution phase for homogenous reaction conditions, thereby maximizing reaction rates and yields.

-

Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for effective purification and isolation of the final product with high purity.

-

Analytical Method Development: Preparing stock solutions and standards for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide provides the theoretical underpinnings and practical, field-proven protocols to empower researchers to systematically evaluate and leverage the solubility characteristics of this important synthetic intermediate.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational concept: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound provides key insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Appearance | Solid (Crystalline) | [3] |

| Melting Point | 81-84 °C | [1] |

| SMILES | COc1cc(Br)cc(C=O)c1OC | [1] |

| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N | [1] |

Structural Analysis:

-

Polar Groups: The molecule possesses an aldehyde (-CHO) group and two methoxy (-OCH₃) ether groups. The oxygen atoms in these groups are electronegative and can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring is a large, relatively nonpolar feature.

-

Halogen: The bromine atom adds to the molecular weight and introduces a degree of polarity, though it is less electronegative than oxygen.

Solubility Prediction: Based on its structure, this compound is a moderately polar compound.

-

High Solubility Expected: In moderately polar to polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone, where dipole-dipole interactions and London dispersion forces can be established. The synthesis of this compound involving a final extraction with diethyl ether and crystallization from dichloromethane suggests good solubility in these solvents.[3]

-

Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol. While it can accept hydrogen bonds, it lacks a hydrogen bond donor group, which may limit its interaction compared to more polar, protic solutes.

-

Low Solubility Expected: In nonpolar solvents such as Hexane and Cyclohexane, as the polar functional groups will have unfavorable interactions with the nonpolar solvent molecules.

-

Insolubility Expected: In aqueous media, due to the large nonpolar aromatic ring and the lack of strong hydrogen bonding donor capability.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5]

Overview of the Shake-Flask Method

The core principle involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value (equilibrium).[4] This ensures the solution is truly saturated. The concentration of the supernatant is then measured to determine the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Toluene, Hexane.

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Phase Separation: After incubation, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis and lead to an overestimation of solubility.[6]

-